molecular formula C13H18BrNO3 B6974155 4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate

4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate

Cat. No.: B6974155
M. Wt: 316.19 g/mol
InChI Key: RJTLBZMIAVSKFH-UHFFFAOYSA-N
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Description

4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate is a complex organic compound that features both a brominated alkyne and an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate involves its interaction with specific molecular targets. The brominated alkyne group can undergo reactions that modify biological molecules, while the azocane ring can interact with various enzymes and receptors . These interactions can lead to changes in cellular pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate is unique due to the combination of both a brominated alkyne and an azocane ring in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its individual components .

Properties

IUPAC Name

4-bromobut-3-ynyl 2-(2-oxoazocan-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c14-8-4-6-10-18-13(17)11-15-9-5-2-1-3-7-12(15)16/h1-3,5-7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTLBZMIAVSKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(C(=O)CC1)CC(=O)OCCC#CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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